N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a dichlorobenzyl group, a dimethoxyphenyl group, and an oxadiazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the oxadiazole intermediate.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is usually attached through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it might interfere with cell proliferation pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
- N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichlorobenzyl and dimethoxyphenyl groups contribute to its stability and reactivity, while the oxadiazole ring enhances its potential biological activities.
Properties
Molecular Formula |
C18H15Cl2N3O4 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O4/c1-25-14-6-4-10(7-15(14)26-2)16-22-18(27-23-16)17(24)21-9-11-3-5-12(19)8-13(11)20/h3-8H,9H2,1-2H3,(H,21,24) |
InChI Key |
FTCNXOJOWMIZKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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